molecular formula C10H15P B077159 (+)-Methylphenylpropylphosphine CAS No. 13153-89-4

(+)-Methylphenylpropylphosphine

Cat. No. B077159
CAS RN: 13153-89-4
M. Wt: 166.2 g/mol
InChI Key: UMLJLONQGFCDLO-UHFFFAOYSA-N
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Description

(+)-Methylphenylpropylphosphine (MPPP) is an organophosphorus compound that has gained significant attention in recent years due to its potential applications in scientific research. MPPP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for investigating various biological processes. In

Mechanism Of Action

The mechanism of action of (+)-Methylphenylpropylphosphine is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase and the binding to muscarinic acetylcholine receptors. (+)-Methylphenylpropylphosphine has also been found to interact with other proteins, such as tubulin, which is involved in the formation of microtubules. The exact mechanism by which (+)-Methylphenylpropylphosphine interacts with these proteins is still being investigated.

Biochemical And Physiological Effects

(+)-Methylphenylpropylphosphine has been found to exhibit a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase and the binding to muscarinic acetylcholine receptors. Studies have also shown that (+)-Methylphenylpropylphosphine can alter the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, (+)-Methylphenylpropylphosphine has been found to affect the function of microtubules, which are involved in a range of cellular processes, including cell division and intracellular transport.

Advantages And Limitations For Lab Experiments

One advantage of using (+)-Methylphenylpropylphosphine in lab experiments is its ability to inhibit the activity of acetylcholinesterase, making it a useful tool for investigating the role of this enzyme in various biological processes. (+)-Methylphenylpropylphosphine has also been found to bind to muscarinic acetylcholine receptors, which can provide insights into the function of these receptors. However, one limitation of using (+)-Methylphenylpropylphosphine in lab experiments is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving (+)-Methylphenylpropylphosphine. One area of interest is the investigation of its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. (+)-Methylphenylpropylphosphine has also been found to interact with tubulin, which could provide insights into the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of (+)-Methylphenylpropylphosphine and its potential interactions with other proteins and enzymes.

Synthesis Methods

(+)-Methylphenylpropylphosphine can be synthesized using a variety of methods, including the reaction of 1-phenyl-2-propanone with methylphosphonic dichloride in the presence of a base, such as triethylamine. Another method involves the reaction of 1-phenyl-2-propanol with methylphosphonic acid chloride in the presence of a base, such as sodium carbonate. The resulting product is purified using column chromatography to obtain pure (+)-Methylphenylpropylphosphine.

Scientific Research Applications

(+)-Methylphenylpropylphosphine has been used in a variety of scientific research applications, including the investigation of enzyme inhibition, receptor binding, and drug metabolism. Studies have shown that (+)-Methylphenylpropylphosphine can inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. (+)-Methylphenylpropylphosphine has also been found to bind to the muscarinic acetylcholine receptor, which is involved in a range of physiological processes, including the regulation of heart rate and smooth muscle contraction. Additionally, (+)-Methylphenylpropylphosphine has been used as a substrate in drug metabolism studies, where it is used to investigate the activity of cytochrome P450 enzymes.

properties

CAS RN

13153-89-4

Product Name

(+)-Methylphenylpropylphosphine

Molecular Formula

C10H15P

Molecular Weight

166.2 g/mol

IUPAC Name

methyl-phenyl-propylphosphane

InChI

InChI=1S/C10H15P/c1-3-9-11(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3

InChI Key

UMLJLONQGFCDLO-UHFFFAOYSA-N

SMILES

CCCP(C)C1=CC=CC=C1

Canonical SMILES

CCCP(C)C1=CC=CC=C1

Origin of Product

United States

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